Chavibetol

Descripción general

Descripción

Chavibetol is an organic chemical compound belonging to the phenylpropanoid class. It is one of the primary constituents of the essential oil derived from the leaves of the betel plant (Piper betel) and Pimenta pseudocaryophyllus . This compound is known for its aromatic properties and spicy odor, making it a significant component in various traditional and medicinal applications .

Métodos De Preparación

Synthetic Routes and Reaction Conditions: Chavibetol can be isolated from the essential oil of Piper betel leaves using high-performance liquid chromatography (HPLC). The process involves the extraction of the essential oil followed by purification using HPLC to achieve high purity and mass recovery . The purity of the isolated this compound can reach up to 98.7%, with a mass recovery of 94.6% .

Industrial Production Methods: In industrial settings, this compound is typically extracted from the crude essential oil of Pimenta pseudocaryophyllus leaves. The extraction process involves subcritical water extraction combined with HPLC to isolate this compound with high purity and productivity .

Análisis De Reacciones Químicas

Chelation Reactions with Metal Oxides

Chavibetol reacts with zinc oxide (ZnO) to form cementitious products, though slower than its isomers (e.g., o-eugenol) due to steric hindrance from the allyl group and differences in ionization constants .

Table 2: Comparative Chelation Reactivity

| Compound | Reaction Rate with ZnO | Steric Hindrance | Ionization Constant (pKa) |

|---|---|---|---|

| This compound | Low | High | ~9.8 |

| o-Eugenol | High | Low | ~9.2 |

Acetylation and Derivative Formation

This compound undergoes acetylation to form this compound acetate, a reaction catalyzed by acetic anhydride in pyridine . This derivative exhibits enhanced lipophilicity (logP = 2.8) compared to the parent compound (logP = 2.3) .

Key Reaction:

This compound acetate demonstrates superior drug-likeness properties, adhering to Lipinski’s rule of five (molecular weight = 206.37 g/mol, logP = 2.8) .

Antioxidant Activity

This compound scavenges free radicals via hydrogen atom transfer, as shown in DPPH assays (IC₅₀ = 12.4 µg/mL) . Its activity is attributed to the phenolic –OH group, which donates protons to stabilize radicals.

Table 3: Antioxidant Performance

| Assay | Activity (IC₅₀) | Mechanism |

|---|---|---|

| DPPH radical scavenging | 12.4 µg/mL | Hydrogen atom transfer |

| Lipid peroxidation | 68% inhibition | Chelation of Fe²⁺/Cu²⁺ |

Pharmacological Interactions

This compound modulates thyroid peroxidase (TPO) activity, normalizing serum thyroxine (T₄) and triiodothyronine (T₃) levels in thyrotoxic rats at 20 mg/kg . It restores hepatic 5'-deiodinase-I activity and cellular antioxidants (e.g., glutathione) while reducing lipid peroxidation .

Aplicaciones Científicas De Investigación

Medicinal Applications

Chavibetol has been investigated for its therapeutic potential, particularly in treating thyroid disorders and exhibiting antioxidant properties.

Thyroid Health

Recent studies have demonstrated that this compound can ameliorate thyrotoxicosis in animal models. In a study involving thyrotoxic rats, this compound treatment normalized several physiological indices, including thyroid peroxidase activity and serum hormone levels, suggesting its potential as a therapeutic agent against thyroid dysfunctions. The results indicated that this compound's effects were comparable to those of conventional antithyroid medications such as propylthiouracil .

Antioxidant Activity

This compound has shown significant antioxidant properties, which may contribute to its protective effects against oxidative stress-related diseases. Its ability to preserve cellular integrity and reduce lipid peroxidation in thyrotoxic conditions highlights its potential as a natural antioxidant agent .

Agricultural Applications

This compound is recognized as a potent phytotoxic compound, making it valuable in agricultural settings.

Bioherbicide Potential

Research indicates that this compound is the major phytotoxic constituent in betel leaf oil, exhibiting significant inhibitory effects on the germination and growth of various weed species, including bermudagrass (Cynodon dactylon) and green amaranth (Amaranthus viridis). The compound demonstrated a dose-dependent inhibition of seed germination in wheatgrass (Triticum aestivum), with effective concentrations ranging from 1.7 to 53.6 mg L depending on the application method .

Table 1: Phytotoxic Effects of this compound

| Plant Species | IC50 (mg L) | Application Method |

|---|---|---|

| Wheatgrass | 15.8–53.4 | Water/Agar medium |

| Bermudagrass | 1.7–4.5 | Direct spray |

| Green Amaranth | 34.4–53.6 | Both application modes |

Cosmetic and Aromatherapy Uses

This compound's unique aroma makes it suitable for various cosmetic applications, including perfumes and aromatherapy products. Its incorporation into essential oils can enhance the sensory experience of these products while providing potential therapeutic benefits .

Case Studies and Research Findings

Several studies have highlighted the multifaceted applications of this compound:

- A study on isolating this compound from essential oils reported high purity levels (98.7%) and effective isolation techniques using high-performance liquid chromatography (HPLC) .

- Research into the structure-activity relationship of this compound revealed its significant role as a phytotoxin, emphasizing its potential as a natural herbicide .

Mecanismo De Acción

Chavibetol shares similarities with other phenylpropanoid compounds such as eugenol and hydroxychavicol. it exhibits unique properties that distinguish it from these compounds:

Comparación Con Compuestos Similares

- Eugenol

- Hydroxychavicol

- Methyleugenol

Chavibetol’s unique combination of biological activities and chemical properties makes it a valuable compound for various scientific and industrial applications.

Actividad Biológica

Chavibetol, a naturally occurring compound primarily found in the leaves of the betel plant (Piper betle), has garnered attention for its diverse biological activities. This article aims to provide a comprehensive overview of the biological activity of this compound, including its potential therapeutic applications, phytotoxicity, and other relevant findings from recent research.

This compound is classified as a phenylpropanoid and is recognized for its presence in essential oils derived from various plants. The isolation of this compound has been achieved through methods such as high-performance liquid chromatography (HPLC), yielding high purity levels (98.7%) and significant mass recovery (94.6%) .

Table 1: Isolation Data for this compound

| Parameter | Value |

|---|---|

| Isolated Mass (mg) | 102.7 |

| Purity (%) | 98.7 |

| Mass Recovery (%) | 94.6 |

| Processing Time | 1.5 hours |

| Solvent Consumption (mL) | 528 |

1. Antimicrobial Properties

This compound exhibits notable antimicrobial activity against various pathogens, particularly oral cavity pathogens. Studies have shown that this compound can inhibit biofilm formation by anaerobic bacteria, suggesting its potential use in oral care products .

2. Phytotoxic Effects

As a major phytotoxic component of betel leaf oil, this compound has demonstrated significant inhibitory effects on the growth of several plant species, including bermudagrass (Cynodon dactylon) and green amaranth (Amaranthus viridis). Research indicates that this compound can inhibit seed germination and plant growth in a dose-dependent manner .

Table 2: Phytotoxicity of this compound

| Plant Species | IC50 (μg/mL) |

|---|---|

| Wheatgrass (Triticum aestivum) | 34.4–53.6 |

| Bermudagrass (Cynodon dactylon) | 1.7–4.5 |

| Green Amaranth (Amaranthus viridis) | Not specified |

Case Studies and Research Findings

A notable case study focused on the isolation and characterization of this compound from Piper betle essential oil highlighted its significant biological activities, including insecticidal properties and potential applications in pest management . Additionally, research has indicated that this compound may be metabolized into reactive intermediates that could influence its biological effects .

Propiedades

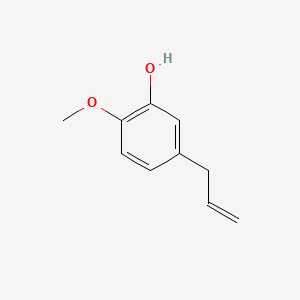

IUPAC Name |

2-methoxy-5-prop-2-enylphenol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H12O2/c1-3-4-8-5-6-10(12-2)9(11)7-8/h3,5-7,11H,1,4H2,2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NPBVQXIMTZKSBA-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=C(C=C(C=C1)CC=C)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H12O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID70198206 | |

| Record name | Chavibetol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70198206 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

164.20 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

501-19-9 | |

| Record name | Chavibetol | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=501-19-9 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Chavibetol | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000501199 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Chavibetol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70198206 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | CHAVIBETOL | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/OE7NQ16G4D | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.